molecular formula C9H14O B13532046 Nona-3,5-dien-2-one CAS No. 80387-31-1

Nona-3,5-dien-2-one

Cat. No.: B13532046
CAS No.: 80387-31-1
M. Wt: 138.21 g/mol
InChI Key: JETNPTUJXPNCAS-BSWSSELBSA-N
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Description

Nona-3,5-dien-2-one is a volatile organic compound with the molecular formula C9H14O

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-3,5-dien-2-one can be synthesized through various methods. One common synthetic route involves the inverse electron-demand Diels-Alder cycloaddition of a ketene dithioacetal. This method typically requires the use of copper hydride as a promoter and involves heating the reaction mixture to 110-120°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nona-3,5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives .

Scientific Research Applications

Nona-3,5-dien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nona-3,5-dien-2-one involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, including cycloadditions and substitutions. The molecular pathways involved in these reactions are influenced by the compound’s electronic structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

80387-31-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E,5E)-nona-3,5-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5+,8-7+

InChI Key

JETNPTUJXPNCAS-BSWSSELBSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)C

Canonical SMILES

CCCC=CC=CC(=O)C

Origin of Product

United States

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